molecular formula C17H14FN3O2S B13362293 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13362293
M. Wt: 343.4 g/mol
InChI Key: IAMJHKZPNXPBLM-UHFFFAOYSA-N
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Description

7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a unique fusion of pyrido, thiazolo, and pyrimidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . This is followed by cyclization and further functionalization to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the optimization of reaction conditions to minimize waste, are likely to be applied in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific fusion of pyrido, thiazolo, and pyrimidinone rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development.

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

11-(4-fluorobenzoyl)-6-methyl-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C17H14FN3O2S/c1-10-9-24-17-19-14-6-7-20(8-13(14)16(23)21(10)17)15(22)11-2-4-12(18)5-3-11/h2-5,9H,6-8H2,1H3

InChI Key

IAMJHKZPNXPBLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC3=C(CN(CC3)C(=O)C4=CC=C(C=C4)F)C(=O)N12

Origin of Product

United States

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